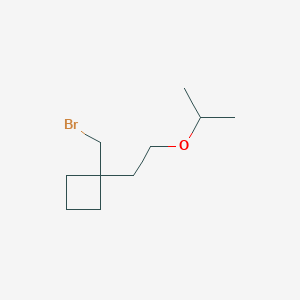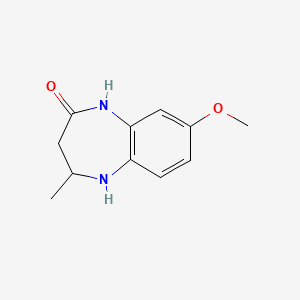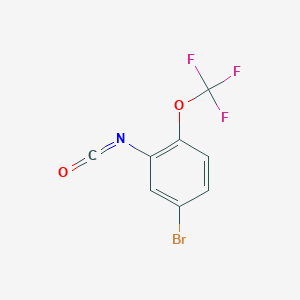
3-(Buta-1,3-diyn-1-yl)azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(buta-1,3-diyn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the unique structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(buta-1,3-diyn-1-yl)azetidine typically involves the reaction of azetidine with buta-1,3-diyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where azetidine is reacted with a buta-1,3-diyne derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-(buta-1,3-diyn-1-yl)azetidine may involve large-scale palladium-catalyzed coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(buta-1,3-diyn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alkanes or alkenes, and substitution can result in various functionalized azetidine derivatives.
Applications De Recherche Scientifique
3-(buta-1,3-diyn-1-yl)azetidine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 3-(buta-1,3-diyn-1-yl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
- benzyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
Uniqueness
3-(buta-1,3-diyn-1-yl)azetidine is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity, which are not observed in similar compounds. The trifluoroacetic acid moiety also contributes to the compound’s stability and solubility in various solvents, making it a versatile reagent in chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-buta-1,3-diynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7N.C2HF3O2/c1-2-3-4-7-5-8-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2;(H,6,7) |
Clé InChI |
LPUOXUJZDVVBQS-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

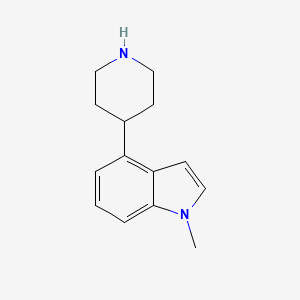
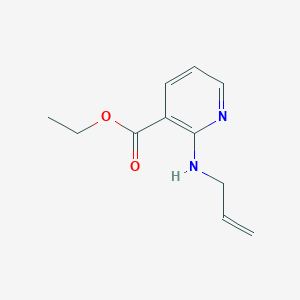
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
